Methylamine Methylamine Methylamine, anhydrous appears as a colorless gas or a liquid. Pungent fishy odor resembling odor of ammonia. The liquid boils at cold temperatures, hence it vaporizes rapidly when unconfined. Vapors are heavier than air and may collect in low-lying areas. Easily ignited under most conditions. Under prolonged exposure to intense heat the containers may rupture violently and rocket. Used for making pharmaceuticals, insecticides, paint removers, surfactants, rubber chemicals.
Methylamine, aqueous solution appears as a colorless to yellow aqueous solution of a gas. Odor ranges from fishlike to ammonia-like as the vapor concentration increases. Flash point (of 30% solution) 34 °F. Corrosive to skin and eyes. Less dense than water; vapors heavier than air. Produces toxic oxides of nitrogen during combustion.
Methylamine is the simplest of the methylamines, consisting of ammonia bearing a single methyl substituent. It has a role as a mouse metabolite. It is a primary aliphatic amine, a one-carbon compound and a member of methylamines. It is a conjugate base of a methylammonium.
Methylamine is a natural product found in Homo sapiens, Fulica atra, and other organisms with data available.
Methylamine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Methylamine occurs endogenously from amine catabolism and its tissue levels increase in some pathological conditions, including diabetes. Interestingly, methylamine and ammonia levels are reciprocally controlled by a semicarbazide-sensitive amine oxidase activity that deaminates methylamine to formaldehyde with the production of ammonia and hydrogen peroxide. Methylamine also targets the voltage-operated neuronal potassium channels, probably inducing release of neurotransmitter(s). Semicarbazide-sensitive amine oxidase (SSAO) catalyzes the deamination of primary amines. Such deamination has been shown capable of regulating glucose transport in adipose cells. It has been independently discovered that the primary structure of vascular adhesion protein-1 (VAP-1) is identical to SSAO. Increased serum SSAO activities have been found in patients with diabetic mellitus, vascular disorders and Alzheimer's disease. The SSAO-catalyzed deamination of endogenous substrates like methylamine led to production of toxic formaldehyde. Chronic elevated methylamine increases the excretion of malondialdehyde and microalbuminuria. Amine oxidase substrates such as methylamine have been shown to stimulate glucose uptake by increasing the recruitment of the glucose transporter GLUT4 from vesicles within the cell to the cell surface. Inhibition of this effect by the presence of semicarbazide and catalase led to the suggestion that the process is mediated by the H2O2 produced in the oxidation of these amines. (A3265, A3266, A3267).
See also: Acorus calamus root (part of).
Brand Name: Vulcanchem
CAS No.: 74-89-5
VCID: VC21097648
InChI: InChI=1S/CH5N/c1-2/h2H2,1H3
SMILES: CN
Molecular Formula: CH5N
CH3NH2
CH5N
CH3NH2
Molecular Weight: 31.057 g/mol

Methylamine

CAS No.: 74-89-5

Cat. No.: VC21097648

Molecular Formula: CH5N
CH3NH2
CH5N
CH3NH2

Molecular Weight: 31.057 g/mol

* For research use only. Not for human or veterinary use.

Methylamine - 74-89-5

Specification

Description Methylamine, anhydrous appears as a colorless gas or a liquid. Pungent fishy odor resembling odor of ammonia. The liquid boils at cold temperatures, hence it vaporizes rapidly when unconfined. Vapors are heavier than air and may collect in low-lying areas. Easily ignited under most conditions. Under prolonged exposure to intense heat the containers may rupture violently and rocket. Used for making pharmaceuticals, insecticides, paint removers, surfactants, rubber chemicals.
Methylamine, aqueous solution appears as a colorless to yellow aqueous solution of a gas. Odor ranges from fishlike to ammonia-like as the vapor concentration increases. Flash point (of 30% solution) 34 °F. Corrosive to skin and eyes. Less dense than water; vapors heavier than air. Produces toxic oxides of nitrogen during combustion.
Methylamine is the simplest of the methylamines, consisting of ammonia bearing a single methyl substituent. It has a role as a mouse metabolite. It is a primary aliphatic amine, a one-carbon compound and a member of methylamines. It is a conjugate base of a methylammonium.
Methylamine is a natural product found in Homo sapiens, Fulica atra, and other organisms with data available.
Methylamine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Methylamine occurs endogenously from amine catabolism and its tissue levels increase in some pathological conditions, including diabetes. Interestingly, methylamine and ammonia levels are reciprocally controlled by a semicarbazide-sensitive amine oxidase activity that deaminates methylamine to formaldehyde with the production of ammonia and hydrogen peroxide. Methylamine also targets the voltage-operated neuronal potassium channels, probably inducing release of neurotransmitter(s). Semicarbazide-sensitive amine oxidase (SSAO) catalyzes the deamination of primary amines. Such deamination has been shown capable of regulating glucose transport in adipose cells. It has been independently discovered that the primary structure of vascular adhesion protein-1 (VAP-1) is identical to SSAO. Increased serum SSAO activities have been found in patients with diabetic mellitus, vascular disorders and Alzheimer's disease. The SSAO-catalyzed deamination of endogenous substrates like methylamine led to production of toxic formaldehyde. Chronic elevated methylamine increases the excretion of malondialdehyde and microalbuminuria. Amine oxidase substrates such as methylamine have been shown to stimulate glucose uptake by increasing the recruitment of the glucose transporter GLUT4 from vesicles within the cell to the cell surface. Inhibition of this effect by the presence of semicarbazide and catalase led to the suggestion that the process is mediated by the H2O2 produced in the oxidation of these amines. (A3265, A3266, A3267).
See also: Acorus calamus root (part of).
CAS No. 74-89-5
Molecular Formula CH5N
CH3NH2
CH5N
CH3NH2
Molecular Weight 31.057 g/mol
IUPAC Name methanamine
Standard InChI InChI=1S/CH5N/c1-2/h2H2,1H3
Standard InChI Key BAVYZALUXZFZLV-UHFFFAOYSA-N
Impurities Typical commercial specifications.
Table: Specifications for Anhydrous Monomethylamine [Table#2184]
Typical commercial specifications.
Table: Specifications for Aqueous Methylamine Solutions, Wt% [Table#2185]
SMILES CN
Canonical SMILES CN
Boiling Point 20.3 °F at 760 mmHg (USCG, 1999)
20.66 °F at 760 mmHg (USCG, 1999)
-6.4 °C
BP: -6.3 °C at 760 mm Hg; -19.7 °C at 400 mm Hg; -32.4 °C at 200 mm Hg; -43.7 °C at 100 mm Hg; -73.8 °C at 10 mm Hg
-6 °C
48 °C
20.3 °F
21 °F
Colorform Colorless gas [Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas]
Flammable gas at ordinary temperature and pressure. Fuming liquid when cooled in ice and salt mixture.
Flash Point 14 °F (Liquid) (NIOSH, 2024)
32 °F (USCG, 1999)
The Guide from the Emergency Response Guidebook is for "methylamine, anhydrous." 32 °F
-10 °C (14 °F) - closed cup /Methylamine solution 30-50%/
32 °F (closed cup)
Flammable gas
-10 °C
NA (Gas) 14 °F (Liquid)
Melting Point -134.5 °F (USCG, 1999)
-93.42 °C
-93.4 °C
-93 °C
-39 °C
-136 °F

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